![molecular formula C20H16N2O2 B12608358 3,6-Dimethyl-2,5-diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione CAS No. 918412-95-0](/img/structure/B12608358.png)
3,6-Dimethyl-2,5-diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dimethyl-2,5-diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione is an organic compound known for its vibrant color properties and stability. This compound belongs to the diketopyrrolopyrrole (DPP) family, which is renowned for its high performance in various applications, including organic electronics and photonics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-2,5-diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione typically involves the reaction of succinic anhydride with aniline derivatives under acidic conditions. The reaction proceeds through a cyclization process, forming the diketopyrrolopyrrole core . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid (PTSA) to facilitate the cyclization .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pH, and reaction time to achieve the desired product quality . The use of automated reactors and purification systems, such as crystallization and filtration, is common in industrial production .
Análisis De Reacciones Químicas
Types of Reactions
3,6-Dimethyl-2,5-diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different physical and chemical properties .
Aplicaciones Científicas De Investigación
3,6-Dimethyl-2,5-diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,6-Dimethyl-2,5-diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione involves its interaction with molecular targets through hydrogen bonding and π-π interactions. These interactions facilitate the compound’s incorporation into various matrices, enhancing its stability and performance . The pathways involved include the formation of intermolecular hydrogen bonds and van der Waals interactions, which contribute to its unique properties .
Comparación Con Compuestos Similares
Similar Compounds
3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione: Known for its use as a red pigment.
2,5-Dibutyl-3,6-dimethyl-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione: Used as a precursor for the synthesis of divinyl-substituted derivatives.
3,6-Di(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione: Utilized in organic electronics for its semiconducting properties.
Uniqueness
3,6-Dimethyl-2,5-diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione stands out due to its high color strength, stability, and versatility in various applications. Its unique molecular structure allows for strong intermolecular interactions, making it an excellent candidate for use in high-performance materials .
Propiedades
Número CAS |
918412-95-0 |
|---|---|
Fórmula molecular |
C20H16N2O2 |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
1,4-dimethyl-2,5-diphenylpyrrolo[3,4-c]pyrrole-3,6-dione |
InChI |
InChI=1S/C20H16N2O2/c1-13-17-18(20(24)21(13)15-9-5-3-6-10-15)14(2)22(19(17)23)16-11-7-4-8-12-16/h3-12H,1-2H3 |
Clave InChI |
APPCGDKYKGHSFF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C(N(C2=O)C3=CC=CC=C3)C)C(=O)N1C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


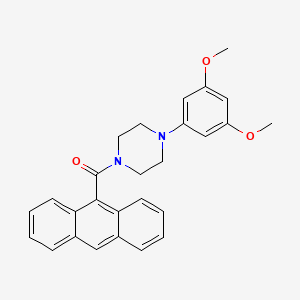
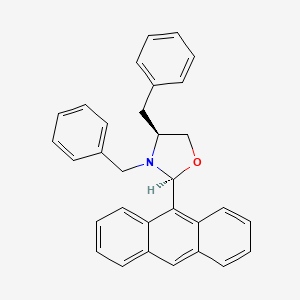
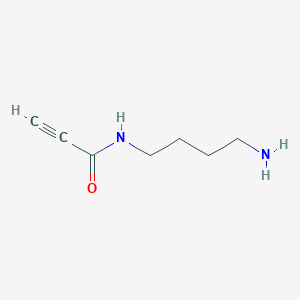


![5-Chloro-2-hydroxy-N-[5-methyl-2-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12608318.png)
![1,5,5-Trimethyl-3-[(prop-1-en-2-yl)oxy]cyclohex-1-ene](/img/structure/B12608321.png)
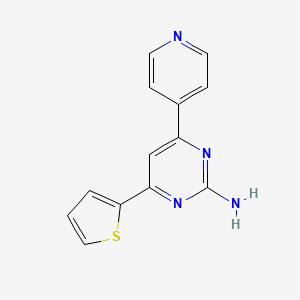

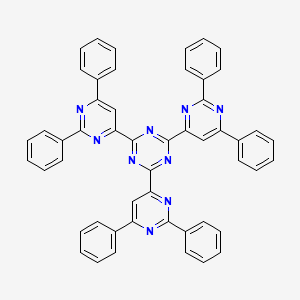
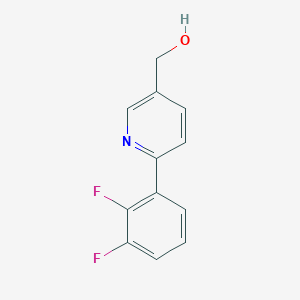
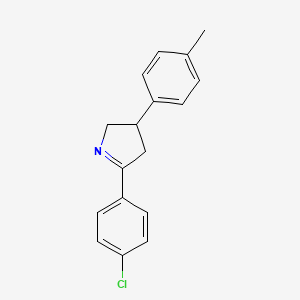
![N-{5-[(4-Methylphenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12608352.png)
![1-[2-(Methoxymethyl)-4,6-dimethyl-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B12608355.png)
